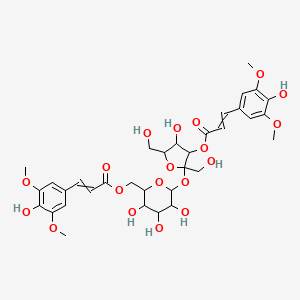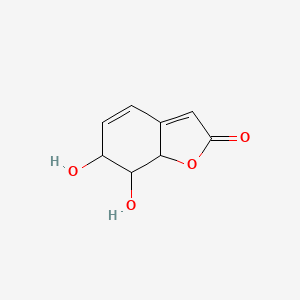![molecular formula C22H15NO4S2 B8056313 4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a synthetic organic compound featuring a thiazolidine ring. The diverse functionalities and unique structural motifs make it of particular interest in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of 3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidine: : This can be achieved through the cyclization of benzyl isothiocyanate with a substituted acetic acid derivative under anhydrous conditions.
Formation of the Z-isomer: : The intermediate is then subjected to specific catalytic conditions to yield the Z-isomer.
Alkylation with furan-2-yl benzoic acid: : The final step involves an alkylation reaction, facilitated by a base like potassium carbonate, to couple the thiazolidine derivative with furan-2-yl benzoic acid.
Industrial Production Methods
For large-scale production, methods such as batch reactors under controlled temperatures and pressures are utilized. Solvent choice and reaction duration are critical for optimizing yields and purity.
化学反応の分析
Types of Reactions
Oxidation: : It undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to thiols.
Substitution: : Electrophilic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution: : Lewis acids like aluminum chloride.
Major Products
Oxidation typically leads to sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions form a variety of aromatic derivatives.
科学的研究の応用
Chemistry
It is used as a building block in synthesizing larger, more complex molecules due to its versatile functional groups.
Biology
Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine
Explored for anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific biological targets.
Industry
Utilized in the development of specialized polymers and materials due to its reactive sites and stability.
作用機序
The compound's mechanism often involves interaction with biological macromolecules through its reactive thiazolidine and benzyl functionalities, inhibiting enzyme activities by forming covalent bonds or through non-covalent interactions, impacting molecular pathways related to disease progression.
類似化合物との比較
Compared to compounds like 4-oxo-2-thiazolidinethione or benzoic acid derivatives:
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid: offers additional functionalities that enhance its reactivity and binding potential in biological systems.
Similar Compounds
4-oxo-2-thiazolidinethione
Benzyl-4-oxo-2-thiazolidine
Furan-2-yl benzoic acid derivatives
特性
IUPAC Name |
4-[5-[(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
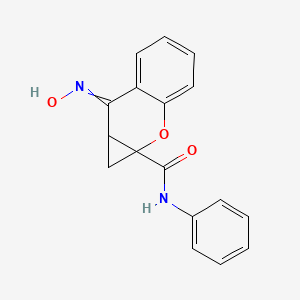
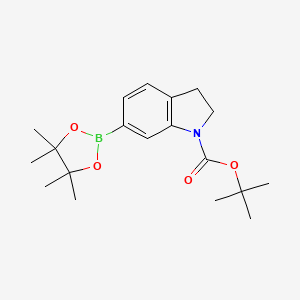
![5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate](/img/structure/B8056239.png)
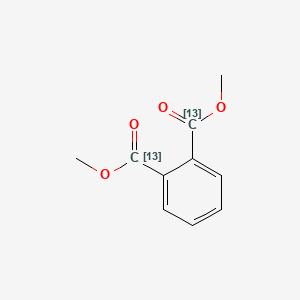
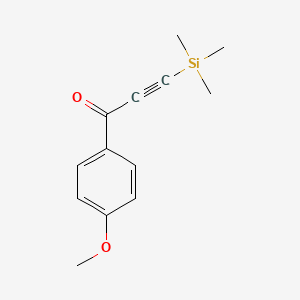
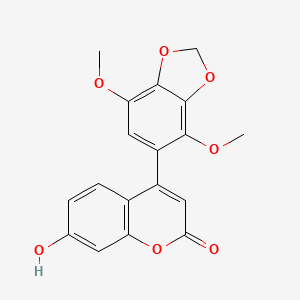
![5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine](/img/structure/B8056275.png)
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B8056277.png)
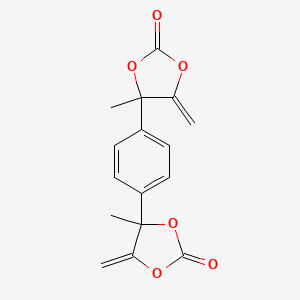
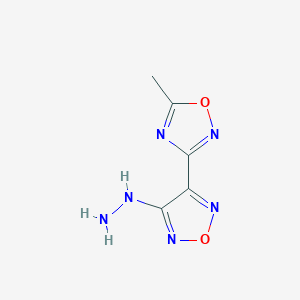
![4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one](/img/structure/B8056285.png)
![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)
